The synthesis of OTS964 involves several key steps that utilize established organic chemistry techniques. The compound is a dimethylated derivative of OTS514. Although specific synthetic routes are not detailed in the available literature, it generally includes the formation of the thienoquinoline core followed by functionalization to introduce the dimethylamino group and other substituents .
OTS964 features a complex molecular structure characterized by a thienoquinoline core. Its structural formula can be represented as follows:
The three-dimensional structure allows for interactions with the ATP-binding site of TOPK, facilitating its inhibitory action.
The mechanism by which OTS964 exerts its effects involves inhibition of TOPK activity, disrupting normal kinase signaling pathways that are crucial for cell proliferation and survival. The inhibition leads to:
Experimental data indicate that treatment with OTS964 results in significant decreases in cell viability and increased apoptotic markers in sensitive cancer cell lines .
Relevant analyses have shown that OTS964 maintains its potency across various experimental conditions .
OTS964 has significant potential in scientific research, particularly within oncology:
In vivo studies have demonstrated promising results where OTS964 administration resulted in tumor growth inhibition without significant side effects . Its application as a PET imaging agent has also been explored, enhancing its utility in clinical settings .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2361-24-2